molecular formula C14H26Cl2N4 B2386290 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride CAS No. 1306605-11-7

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride

Cat. No.: B2386290
CAS No.: 1306605-11-7
M. Wt: 321.29
InChI Key: YIDQSMIHNZGDPV-UHFFFAOYSA-N
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Description

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.

    N-Propylation: The N-propyl group is introduced via an alkylation reaction using a propyl halide.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.

    N-propylpiperidine: Another precursor used in the synthesis.

    Pyrimidine Derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride is unique due to its specific combination of the pyrimidine and piperidine moieties, as well as the presence of the N-propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4.2ClH/c1-4-7-15-13-5-8-18(9-6-13)14-10-11(2)16-12(3)17-14;;/h10,13,15H,4-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDQSMIHNZGDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(CC1)C2=NC(=NC(=C2)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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